molecular formula C8H6F3N3 B1409265 2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1228898-09-6

2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No. B1409265
M. Wt: 201.15 g/mol
InChI Key: YBVNBZHIHVICHW-UHFFFAOYSA-N
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Description

“2-Amino-5-(trifluoromethyl)pyridine” is a heterocyclic compound with the empirical formula C6H5F3N2. It has a molecular weight of 162.11 . It’s a solid substance with a melting point between 45-49 °C .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-(trifluoromethyl)pyridine” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with an amino group (-NH2) and at the 5th position with a trifluoromethyl group (-CF3) .


Chemical Reactions Analysis

Trifluoromethylpyridines, including “2-Amino-5-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .


Physical And Chemical Properties Analysis

“2-Amino-5-(trifluoromethyl)pyridine” is a solid substance with a melting point between 45-49 °C . It’s soluble in methanol .

Safety And Hazards

“2-Amino-5-(trifluoromethyl)pyridine” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Proper safety measures should be taken while handling this compound .

Future Directions

Trifluoromethylpyridines, including “2-Amino-5-(trifluoromethyl)pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-[2-amino-5-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-4-14-7(13)3-5(6)1-2-12/h3-4H,1H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVNBZHIHVICHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229813
Record name 2-Amino-5-(trifluoromethyl)-4-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile

CAS RN

1228898-09-6
Record name 2-Amino-5-(trifluoromethyl)-4-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228898-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(trifluoromethyl)-4-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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